molecular formula C23H49NO3 B12557604 1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol CAS No. 188451-19-6

1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol

Cat. No.: B12557604
CAS No.: 188451-19-6
M. Wt: 387.6 g/mol
InChI Key: WJTRARLQLFPMCY-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-[(2-Hydroxyethyl)amino]propan-2-ol with octadecan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Hydroxyethyl)amino]propan-2-ol: A simpler analog with similar hydrophilic properties but lacking the long hydrophobic tail.

    N,N-Bis(2-hydroxyethyl)isopropanolamine: Another compound with similar functional groups but different structural arrangement.

Uniqueness

1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol stands out due to its long hydrophobic tail, which enhances its ability to interact with lipid membranes and makes it particularly effective as a surfactant and emulsifying agent

Properties

CAS No.

188451-19-6

Molecular Formula

C23H49NO3

Molecular Weight

387.6 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-3-octadecan-2-yloxypropan-2-ol

InChI

InChI=1S/C23H49NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)27-21-23(26)20-24-18-19-25/h22-26H,3-21H2,1-2H3

InChI Key

WJTRARLQLFPMCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)OCC(CNCCO)O

Origin of Product

United States

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